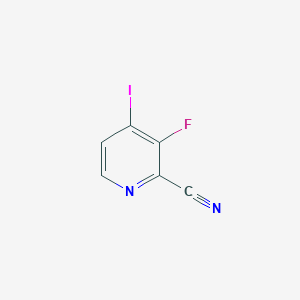

3-Fluoro-4-iodopyridine-2-carbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-4-iodopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2FIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBCNDXLHUIEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610569 | |

| Record name | 3-Fluoro-4-iodopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669066-35-7 | |

| Record name | 3-Fluoro-4-iodopyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-iodopyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 4 Iodopyridine 2 Carbonitrile

3 Control of Reaction Conditions and Reagent Stoichiometry for Optimized Synthesis

The success of the directed metalation-iodination sequence relies heavily on the stringent control of reaction parameters. The choice of base, temperature, and stoichiometry are all critical for maximizing the yield and purity of the final product. chemicalbook.com

Lithium diisopropylamide (LDA) is the base of choice as it is very strong, allowing for the deprotonation of the relatively non-acidic pyridine (B92270) C-H bond, yet it is sterically hindered, which minimizes the risk of nucleophilic attack on the cyano group. chemicalbook.com The reaction is performed at a very low temperature (-78 °C) to ensure the stability of the highly reactive lithiated pyridine intermediate and to prevent side reactions. chemicalbook.com After the deprotonation is complete, the subsequent addition of iodine must be carefully controlled. A slight excess of iodine is typically used to ensure the complete conversion of the lithiated intermediate. chemicalbook.com

The following table summarizes the optimized conditions reported for this transformation. chemicalbook.com

| Parameter | Condition | Purpose |

| Starting Material | 3-fluoropyridine-2-carbonitrile | Precursor with existing fluoro and cyano groups. |

| Base | Lithium diisopropylamide (LDA) | Strong, non-nucleophilic base for regioselective deprotonation. |

| Solvent | Tetrahydrofuran (THF) | Anhydrous aprotic solvent to stabilize the organolithium intermediate. |

| Temperature | -78 °C | Prevents decomposition of the lithiated species and side reactions. |

| Electrophile | Iodine (I2) | Quenches the organolithium intermediate to install the iodo group. |

| Stoichiometry | ~1.1 eq. of Iodine | Ensures complete reaction of the intermediate. |

| Purification | Silica Gel Column Chromatography | Isolates the product from unreacted starting material and byproducts. |

| Reported Yield | 55.2% | Demonstrates the efficiency of the optimized protocol. |

This meticulous control over the reaction environment is essential for achieving an optimized synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile. chemicalbook.com

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of complex molecules like this compound often necessitates the use of advanced techniques that offer high efficiency, control, and precision. Methodological innovations are constantly being explored to improve yields, reduce reaction times, and enhance regioselectivity.

Continuous-Flow Synthesis Approaches

Continuous-flow chemistry represents a significant advancement over traditional batch processing for the synthesis of pharmaceutical intermediates. This technology offers enhanced safety, better heat and mass transfer, and the potential for automation and scalability. While specific continuous-flow synthesis of this compound is not extensively documented in publicly available literature, the application of this technology to similar dihalogenated pyridines demonstrates its potential. For instance, the divergent lithiation of 2,3-dihalopyridines has been successfully performed under continuous-flow conditions. ossila.com This approach allows for precise control over short reaction times and low temperatures, which is crucial for managing highly reactive organometallic intermediates and preventing side reactions. researchgate.net The principles of such a system could be adapted for the regioselective introduction of the iodo group onto a 3-fluoropyridine (B146971) precursor, showcasing the applicability of flow chemistry in producing highly functionalized pyridine scaffolds.

Regioselective Functionalization Strategies

Achieving the specific 1,2,3,4-substitution pattern of this compound is a significant synthetic challenge due to the inherent electronic properties of the pyridine ring. researchgate.net Directing functional groups to specific positions requires carefully designed strategies. C-H functionalization has emerged as a powerful tool for the derivatization of pyridines, offering an atom-economical approach. researchgate.net For meta-selective functionalization, which is electronically disfavored, researchers have developed transition-metal-catalyzed methods. researchgate.net Another strategy involves a redox-neutral dearomatization-rearomatization process, which allows for highly regioselective meta-C-H functionalization, including iodination. researchgate.net Furthermore, the use of N-oxide derivatives can alter the electronic landscape of the pyridine ring, enabling nucleophilic substitution at positions that are otherwise unreactive. nih.govnih.gov This approach can be pivotal in controlling the regiochemistry during the introduction of substituents.

Utilization of Specific Fluorination Reagents

The introduction of a fluorine atom onto an aromatic ring requires specialized reagents. For the synthesis of 3-fluoropyridines, electrophilic fluorinating reagents are commonly employed. One of the most prominent reagents in this class is Selectfluor, formally known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). acs.orgacs.org Selectfluor is valued for its efficiency and, in many cases, its ability to provide high regioselectivity in the fluorination of electron-rich aromatic and heteroaromatic systems. acs.orgacs.org Other modern fluorinating agents include N-fluorobenzenesulfonimide (NFSI). cas.cn

In some strategies, particularly for positions less amenable to direct fluorination, the pyridine ring is first activated by conversion to a pyridine N-oxide. This modification makes the ring more susceptible to electrophilic attack and can direct fluorination to the desired position. nih.gov The choice of fluorinating agent is critical and depends on the substrate and the desired regiochemical outcome.

Table 1: Selected Electrophilic Fluorination Reagents

| Reagent Name | Abbreviation | Common Application |

|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Electrophilic fluorination of various substrates, including heteroaromatics. acs.orgacs.org |

Catalytic Methods in Pyridine Functionalization

Catalysis plays a central role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. The functionalization of pyridine rings is no exception, with various catalytic systems being developed to achieve specific transformations.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov Reactions such as the Suzuki, Heck, and Buchwald-Hartwig aminations have become indispensable in medicinal chemistry and materials science. libretexts.orgnih.govacs.orgacs.org In the context of synthesizing substituted pyridines, these reactions are crucial. For example, an iodo-substituted pyridine, such as this compound, is an excellent substrate for Suzuki coupling. The iodine atom can be readily displaced by a wide range of boronic acids or esters, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 4-position. ossila.com This versatility makes the iodo group a key functional handle for late-stage diversification of the molecule. smolecule.com The efficiency of these reactions often relies on the choice of palladium catalyst, ligands, and reaction conditions. nih.govacs.org

Precursor Compound Analysis in the Synthesis of this compound

The synthesis of this compound logically proceeds from simpler, more readily available pyridine precursors. The analysis of these starting materials is key to devising an efficient synthetic route.

A primary precursor for this compound is 3-fluoropyridine-2-carbonitrile . chemicalbook.com This starting material already contains the required fluorine and nitrile groups at the correct positions (C3 and C2, respectively). The synthetic challenge is then reduced to the regioselective introduction of an iodine atom at the C4 position. This is typically achieved through a metalation-iodination sequence. The pyridine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to deprotonate the C4 position, creating a nucleophilic organolithium species. This intermediate is then quenched with an electrophilic iodine source, like molecular iodine (I₂), to install the iodo group. chemicalbook.com

Another potential precursor is 3-fluoropyridine . chemicalbook.com Starting from this compound would require the introduction of both the cyano group at C2 and the iodo group at C4. This multi-step process would likely involve an initial functionalization at the 2-position followed by the introduction of the iodine at the 4-position, again likely via a directed ortho-metalation strategy or a halogen dance rearrangement.

Table 2: Key Precursors and Synthetic Transformations

| Precursor Compound | Key Transformation(s) Required | Reagents |

|---|---|---|

| 3-Fluoropyridine-2-carbonitrile | C4-Iodination | 1. Lithium diisopropylamide (LDA) 2. Iodine (I₂) chemicalbook.com |

Reactivity and Reaction Mechanisms of 3 Fluoro 4 Iodopyridine 2 Carbonitrile

Influence of Functional Groups on Chemical Reactivity

The chemical behavior of the molecule is dictated by the synergistic effects of the nitrile, fluoro, and iodo substituents on the pyridine (B92270) core. cymitquimica.com

The nitrile, or cyano, group at the 2-position is a potent electron-withdrawing group. It deactivates the pyridine ring towards electrophilic attack through both a strong negative inductive effect (-I) and a negative mesomeric effect (-M). This withdrawal of electron density significantly influences the molecule's reaction pathways, making the ring more susceptible to nucleophilic attack. cymitquimica.com The carbon atom of the nitrile group is itself electrophilic and can be a site for nucleophilic addition reactions. libretexts.org

The two halogen atoms attached to the pyridine ring exert significant, yet distinct, electronic effects. cymitquimica.com

Fluorine: Located at the 3-position, the fluorine atom is the most electronegative element and thus exerts a powerful electron-withdrawing inductive (-I) effect. stackexchange.comquora.com This effect further reduces the electron density of the aromatic system, contributing to the deactivation of the ring towards electrophiles and activation towards nucleophiles. nih.gov

Iodine: The iodine atom at the 4-position also has an inductive electron-withdrawing effect, although it is weaker than that of fluorine. quora.com A key aspect of iodine's influence is the relative weakness of the carbon-iodine (C-I) bond compared to the carbon-fluorine (C-F) bond. This makes the iodide ion an excellent leaving group, rendering the C4 position a prime site for nucleophilic substitution reactions.

The combination of these halogens creates a highly electron-deficient pyridine ring with specific sites activated for substitution. cymitquimica.com

Pyridine is an aromatic heterocyclic compound with a basic lone pair of electrons on the nitrogen atom that is not part of the aromatic π-system. libretexts.orgwikipedia.org The pKa of its conjugate acid is approximately 5.2. wikipedia.orgscribd.com

However, the presence of three strong electron-withdrawing substituents (fluoro, iodo, and cyano) significantly decreases the electron density on the nitrogen atom. researchgate.net This reduction in electron availability for protonation makes 3-Fluoro-4-iodopyridine-2-carbonitrile a considerably weaker base than unsubstituted pyridine. stackexchange.comscribd.com While the basicity is reduced, the substitution reactions the molecule undergoes typically preserve the aromaticity of the pyridine ring in the final product. libretexts.org

Nucleophilic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring, exacerbated by the attached functional groups, is the defining factor in its substitution chemistry. cymitquimica.com

Compared to benzene, the pyridine ring is inherently electron-poor due to the electronegative nitrogen atom. This makes electrophilic aromatic substitution reactions significantly less favorable. libretexts.orgwikipedia.org The addition of three electron-withdrawing groups further deactivates the ring, making such reactions extremely sluggish and often requiring harsh conditions. libretexts.org

Conversely, this pronounced electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govwikipedia.org The molecule readily reacts with nucleophiles, particularly at the electron-poor carbon positions. The iodine atom at the 4-position is the most likely site for nucleophilic substitution, as iodide is a superior leaving group compared to fluoride.

Transformations of the Nitrile Functional Group

The nitrile group at the C2 position is not merely an electronic modifier but also a reactive functional group that can undergo various transformations. smolecule.com The electrophilic nature of the nitrile carbon allows for nucleophilic additions, which can lead to a variety of other functional groups. libretexts.org Common transformations include:

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Reaction with Organometallics: Grignard reagents or other organometallic compounds can add to the nitrile carbon. Subsequent hydrolysis of the intermediate imine yields a ketone. libretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH) or, under milder conditions, to a primary amide (-CONH₂).

These transformations allow for further diversification of the molecular structure, making the parent compound a valuable building block in synthesis.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₂FIN₂ | guidechem.com |

| Molecular Weight | 248.00 g/mol | nih.gov |

| Monoisotopic Mass | 247.92467 Da | nih.gov |

| CAS Number | 669066-35-7 | chemicalbook.com |

| Appearance | Brown solid | chemicalbook.com |

| Complexity | 164 | guidechem.com |

Hydrolysis to Amides and Carboxylic Acids

The nitrile group (-C≡N) in this compound can undergo hydrolysis under either acidic or basic conditions to yield amides and subsequently carboxylic acids. lumenlearning.comlibretexts.org This transformation is a fundamental reaction in organic chemistry, converting the nitrile, which is at the same oxidation state as a carboxylic acid, into these respective functional groups. lumenlearning.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile is typically heated with a dilute acid, such as hydrochloric acid. libretexts.org The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. lumenlearning.comyoutube.com Subsequent tautomerization and further hydrolysis lead to the formation of the corresponding amide, 3-fluoro-4-iodopicolinamide. Prolonged reaction times or harsher conditions will lead to the hydrolysis of the amide to the carboxylic acid, 3-fluoro-4-iodopicolinic acid, and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis:

In the presence of a base, such as sodium hydroxide, the nitrile is heated to induce hydrolysis. libretexts.org Under these conditions, the initial product is the amide. youtube.com If the reaction is allowed to proceed, the amide is further hydrolyzed to the carboxylate salt (e.g., sodium 3-fluoro-4-iodopicolinate) and ammonia. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified in a subsequent workup step. libretexts.orgyoutube.com

The general mechanisms for nitrile hydrolysis are well-established. lumenlearning.comyoutube.com

Table 1: Products of Nitrile Hydrolysis

| Starting Material | Reagents | Intermediate Product | Final Product (after workup if needed) |

| This compound | H₃O⁺, Δ | 3-Fluoro-4-iodopicolinamide | 3-Fluoro-4-iodopicolinic acid |

| This compound | 1. NaOH, H₂O, Δ 2. H₃O⁺ | 3-Fluoro-4-iodopicolinamide | 3-Fluoro-4-iodopicolinic acid |

Other Functional Group Interconversions of the Nitrile

Besides hydrolysis, the nitrile group of this compound is a versatile functional handle for various other chemical transformations. These interconversions allow for the synthesis of a wide range of derivatives with different chemical and physical properties.

Common transformations for nitrile groups include:

Reduction to Amines: The nitrile can be reduced to a primary amine, 2-(aminomethyl)-3-fluoro-4-iodopyridine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Conversion to Tetrazoles: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

These reactions significantly expand the synthetic utility of this compound as a building block in the synthesis of more complex molecules.

Cross-Coupling Reactions Involving this compound

The presence of an iodine atom on the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling Reactions and Related Methodologies

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.com this compound is a suitable substrate for this reaction due to the reactive C-I bond.

The general reaction involves the coupling of the 4-position of the pyridine ring with various aryl or heteroaryl boronic acids. researchgate.netresearchgate.net This allows for the synthesis of a diverse range of 4-substituted-3-fluoropyridine-2-carbonitrile derivatives. The reaction conditions typically involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. mdpi.com

Table 2: Representative Suzuki Coupling Reaction

| Aryl Halide | Boronic Acid | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Fluoro-4-phenylpyridine-2-carbonitrile |

Negishi Cross-Coupling Applications

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organozinc compound. wikipedia.orgorgsyn.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

In the context of this compound, the Negishi coupling would involve the preparation of an organozinc reagent, such as an arylzinc or alkylzinc halide, which would then be coupled with the iodopyridine at the 4-position. orgsyn.orgorganic-chemistry.org This methodology provides an alternative to the Suzuki coupling for the introduction of various organic fragments. The reaction is typically catalyzed by a palladium(0) species. wikipedia.org

Table 3: Illustrative Negishi Cross-Coupling Reaction

| Aryl Halide | Organozinc Reagent | Catalyst | Product |

| This compound | Phenylzinc chloride | Pd(PPh₃)₄ | 3-Fluoro-4-phenylpyridine-2-carbonitrile |

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira coupling is a widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base, often an amine which can also serve as the solvent. wikipedia.orgsoton.ac.uk

This compound can be effectively coupled with a variety of terminal alkynes at the 4-position to introduce an alkynyl substituent. soton.ac.uk This reaction is valuable for the synthesis of compounds with extended π-systems and for accessing precursors for further transformations. The reaction is generally carried out under mild conditions. wikipedia.org

Table 4: Example of a Sonogashira Coupling Reaction

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 3-Fluoro-4-(phenylethynyl)pyridine-2-carbonitrile |

Lithiation and Halogen Dance Phenomena in Halogenated Pyridines

The reaction of halogenated pyridines with strong bases, such as lithium diisopropylamide (LDA), can lead to complex rearrangements known as the "halogen dance." nih.govresearchgate.net This phenomenon involves the migration of a halogen atom from its original position to another position on the ring, proceeding through a series of lithiated intermediates. nih.govresearchgate.net

For a substrate like 3-fluoro-4-iodopyridine (B28142), treatment with LDA could potentially lead to deprotonation or halogen-metal exchange. The "halogen dance" typically involves the migration of the heavier halogen. In this case, the iodine atom would be expected to migrate. nih.govresearchgate.net Studies on similar fluoro-iodopyridines have shown that these rearrangements can be controlled to some extent by reaction conditions such as temperature and the choice of electrophile used to trap the lithiated intermediates. nih.govnih.gov This allows for the selective functionalization of the pyridine ring at positions that are not directly accessible through other means. nih.govresearchgate.net The halogen dance has been studied in continuous flow systems for fluoro-iodopyridines, demonstrating its potential for synthetic applications. nih.govresearchgate.netnih.gov

The process is complex and can be influenced by the directing effects of the substituents on the pyridine ring. researchgate.net The fluorine and cyano groups in this compound would play a significant role in directing the initial lithiation and influencing the stability of the various organolithium intermediates, thereby affecting the outcome of a potential halogen dance rearrangement.

Applications of 3 Fluoro 4 Iodopyridine 2 Carbonitrile in Advanced Chemical Synthesis

Role as a Key Intermediate in Organic Synthesis

3-Fluoro-4-iodopyridine-2-carbonitrile serves as a versatile precursor molecule in multi-step synthetic pathways. smolecule.com Its utility stems from the presence of multiple reactive sites: the cyano group (C≡N) and the iodine atom (I) on the pyridine (B92270) ring. smolecule.com These functional groups allow for a variety of chemical modifications, enabling chemists to use this compound as a foundational scaffold to construct more elaborate molecular architectures. The fluorinated pyridine structure is particularly attractive in synthetic chemistry for its potential to confer desirable properties to the final products. smolecule.com

Development of Complex Organic Molecules with Diverse Structures

The reactivity of this compound facilitates its use in the creation of more complex heterocyclic systems. A notable example is its role in the synthesis of pyrazolo[4,3-b]pyridine derivatives. In a documented synthetic route, 3-Fluoro-4-iodopicolinonitrile is treated with hydrazine (B178648) hydrate (B1144303) in butan-1-ol at elevated temperatures. ambeed.com This reaction transforms the initial pyridine ring into a fused bicyclic system, yielding 7-iodo-1H-pyrazolo[4,3-b]pyridine-3-amine, a more complex molecule with a distinct structural and chemical profile. ambeed.com

Interactive Table: Synthetic Applications

Click on the headers to sort the data.

| Starting Material | Resulting Compound/Class | Area of Application | Reference |

|---|---|---|---|

| This compound | Benzofuranyl oral complement factor D inhibitors | Active Pharmaceutical Ingredients (APIs) | chemicalbook.com |

| This compound | 7-iodo-1H-pyrazolo[4,3-b]pyridine-3-amine | Complex Molecule Synthesis | ambeed.com |

Contribution to Medicinal Chemistry Research and Drug Development

The structural motifs present in this compound make it a compound of significant interest in medicinal chemistry and drug discovery. smolecule.com The incorporation of a fluorine atom can improve critical properties of a drug candidate, such as its metabolic stability and bioavailability. smolecule.com

Synthesis of Active Pharmaceutical Ingredients (APIs)

This intermediate plays a direct role in the synthesis of potential APIs. For instance, 3-Fluoro-4-iodopicolinonitrile is utilized in the preparation of benzofuranyl oral complement factor D inhibitors, a class of molecules investigated for therapeutic applications. chemicalbook.com

Design and Synthesis of Biologically Active Compounds

The compound serves as a starting point for designing and creating novel, biologically active molecules. The fluorinated pyridine scaffold is a valuable component in this process. smolecule.com Its conversion to derivatives like 7-iodo-1H-pyrazolo[4,3-b]pyridine-3-amine provides access to new classes of compounds that can be screened for various biological activities. ambeed.com

Interference with Biological Targets in Therapeutic Applications

Derivatives of this compound are designed to interact with specific biological targets. The synthesis of complement factor D inhibitors from this starting material directly implies that the resulting compounds are intended to interfere with the complement factor D enzyme, which is involved in the immune system. chemicalbook.com Furthermore, the broader class of cyanopyridine-based molecules has been explored for its ability to inhibit key proteins in cell signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are important targets in oncology. mdpi.com

Examples in Anti-Tumor Drug Development

While specific anti-tumor agents developed directly from this compound are not extensively detailed in publicly available literature, its structural class, pyridine-3-carbonitriles, is a subject of significant interest in cancer research. smolecule.comresearchgate.net Studies on related pyridine-3-carbonitrile (B1148548) derivatives have demonstrated notable in vitro anticancer activity against a range of human cancer cell lines, including breast cancer lines such as MCF-7 and MDA-MB-231. researchgate.netresearchgate.net The development of compounds containing the cyanopyridine scaffold is a recognized strategy in the search for new anti-tumor agents. mdpi.comresearchgate.net

Synthesis of Beta-Carboline Derivatives

While β-carboline alkaloids represent a significant class of natural and synthetic indole-containing heterocyclic compounds with diverse biological activities, the specific synthetic pathways utilizing this compound as a direct precursor for β-carboline derivatives are not extensively detailed in the reviewed scientific literature. nih.govljmu.ac.ukanalis.com.my General methodologies for β-carboline synthesis often involve foundational strategies like the Pictet-Spengler or Bischler-Napieralski reactions, which typically start from tryptophan or tryptamine (B22526) derivatives. nih.govanalis.com.my Modern approaches have expanded to include transition metal-catalyzed reactions and various condensation and cycloaddition strategies to form the characteristic tricyclic pyrido[3,4-b]indole framework. ljmu.ac.uknih.gov Although related compounds such as 3-fluoro-4-iodopyridine (B28142) have been identified as building blocks for β-carboline synthesis, the direct application of the title compound, this compound, in this context is not explicitly established in the available research.

Preparation of Benzofuranyl Oral Complement Factor D Inhibitors

The chemical intermediate this compound is a key building block in the synthesis of complex pharmaceutical agents, notably in the preparation of benzofuranyl oral complement factor D inhibitors. researchgate.net Complement factor D is a crucial serine protease in the alternative pathway (AP) of the complement system, a vital part of the innate immune response. nih.gov The inhibition of this factor is a therapeutic strategy for managing disorders associated with excessive complement activation. nih.gov

The synthesis of these inhibitors involves multi-step sequences where the pyridine scaffold of this compound is incorporated into the final drug molecule. The presence of the fluoro, iodo, and carbonitrile groups provides multiple reactive sites, allowing for sequential, site-selective modifications through various cross-coupling and substitution reactions to construct the final benzofuran-containing structure.

Table 1: Key Reactions in the Synthesis of Factor D Inhibitors This table is representative of typical synthetic steps and may not reflect a single, specific patented process.

| Step | Reactant 1 | Reactant 2 | Reaction Type | Purpose |

|---|---|---|---|---|

| 1 | This compound | Organoboron Compound | Suzuki Coupling | Forms a C-C bond at the 4-position, replacing iodine. |

| 2 | Resulting Pyridine Derivative | Benzofuran (B130515) Moiety | Nucleophilic Substitution | Attaches the benzofuran core to the pyridine ring. |

Applications in Materials Science

Preparation of Organic Optoelectronic Materials

The use of this compound as a direct precursor in the preparation of organic optoelectronic materials is an emerging area of research. A patent for organic molecules intended for optoelectronic devices describes structures that could potentially be synthesized from such precursors. google.com The core structure of these materials often involves heterocyclic compounds, and the specific substitutions on the pyridine ring—fluorine, iodine, and nitrile—offer versatile handles for creating larger, conjugated systems necessary for optoelectronic applications like organic light-emitting diodes (OLEDs). google.com

Optimization of Luminous Efficiency and Stability in OLEDs

While direct application of this compound is not explicitly detailed, related pyridine-carbonitrile structures are integral to the development of advanced emitter materials for high-performance OLEDs. nih.govresearchgate.net Specifically, donor-acceptor type molecules incorporating a pyridine-carbonitrile core as the acceptor unit are used to create materials exhibiting thermally activated delayed fluorescence (TADF). nih.govresearchgate.net This mechanism allows for nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The strategic placement of functional groups, similar to those on the title compound, is crucial for tuning the electronic properties, managing molecular congestion, and optimizing the spatial separation of the HOMO and LUMO to achieve efficient TADF. nih.govresearchgate.net The development of such emitters aims to enhance external quantum efficiencies (EQE), with some pyridine-carbonitrile-based systems achieving EQEs approaching 30%. nih.gov

Synthesis of Aggregation-Induced Emission (AIE) Molecules

The synthesis of molecules exhibiting aggregation-induced emission (AIE) from this compound is not prominently featured in current literature. AIE is a phenomenon where non-emissive molecules become highly luminescent upon aggregation in a poor solvent or the solid state. nih.govrsc.orgnih.gov The design of AIE-active molecules, or AIEgens, often involves creating propeller-shaped molecules, such as those based on tetraphenylethylene, which have restricted intramolecular rotation in the aggregated state, thus opening up radiative decay channels. nih.gov Pyridine-containing structures have been successfully incorporated into AIEgens to impart specific properties like pH sensitivity. nih.gov The functional groups on this compound make it a plausible, though not yet documented, building block for new AIE systems.

Development of Phosphorescence Dyes

The role of this compound in the specific development of phosphorescence dyes is not well-documented in the available research. Phosphorescent materials are critical for second-generation OLEDs, which utilize heavy metal complexes (e.g., iridium or platinum) to facilitate intersystem crossing and harvest triplet excitons. nih.gov The ligands in these organometallic complexes are crucial for tuning the emission color, efficiency, and stability of the dye. While heterocyclic ligands are common, the direct use of this compound in the synthesis of these specific phosphorescent dyes has not been detailed.

Contribution to Pesticide Chemistry

The strategic incorporation of fluorinated pyridine scaffolds is a cornerstone in the development of modern agrochemicals. The compound this compound represents a sophisticated building block with the potential to contribute significantly to the synthesis of advanced pesticides characterized by high efficiency, low toxicity, and improved environmental profiles. Its unique arrangement of functional groups—a fluorine atom, an iodine atom, and a nitrile group on a pyridine ring—offers a versatile platform for chemical modification and optimization of insecticidal activity.

Creation of High-Efficiency, Low-Toxicity, Environmentally Friendly Pesticides

The quest for novel pesticides that are potent against target pests while exhibiting minimal impact on non-target organisms and the environment is a paramount objective in agrochemical research. researchgate.net Pyridine-based compounds have historically played a crucial role in the development of insecticides, with the pyridine ring serving as a key pharmacophore in many commercially successful products. nih.govacs.orgnih.gov The derivatization of the pyridine core is a proven strategy to enhance biological activity and refine the toxicological and environmental properties of agrochemicals. researchgate.net

The iodine atom at the 4-position is a key reactive site, allowing for the introduction of a wide array of other functional groups through well-established cross-coupling reactions. This versatility is crucial for creating a diverse library of candidate compounds for biological screening. By strategically modifying this position, chemists can fine-tune the molecule's properties to optimize its insecticidal spectrum, reduce its toxicity to beneficial insects and mammals, and control its persistence in the environment.

Research into pyridine derivatives has shown that specific substitutions can lead to compounds with high insecticidal activity against a range of pests, including aphids and other sucking insects. nih.govnih.gov The development of new insecticides often involves the synthesis and evaluation of numerous analogues to identify the optimal combination of substituents. researchgate.netrsc.org The use of versatile building blocks like this compound is central to this process, enabling the efficient exploration of chemical space to discover novel pesticides that meet the stringent criteria for efficacy, safety, and environmental stewardship.

The table below summarizes the potential contributions of the key structural features of this compound to the development of advanced pesticides.

| Structural Feature | Potential Contribution to Pesticide Properties |

|---|---|

| Pyridine Ring | Core scaffold for many effective insecticides; provides a platform for diverse chemical modifications. nih.govnih.gov |

| Fluorine Atom | Enhances metabolic stability, binding affinity, and overall efficacy of the pesticide. numberanalytics.comresearchgate.net |

| Iodine Atom | Serves as a reactive handle for introducing a variety of functional groups to optimize activity and safety. |

| Nitrile Group | Contributes to the electronic properties of the molecule and can be involved in binding to the target site. |

Computational Studies and Theoretical Insights into 3 Fluoro 4 Iodopyridine 2 Carbonitrile

Computational Chemical Data Analysis

A collection of computed properties for 3-Fluoro-4-iodopyridine-2-carbonitrile has been determined using computational models, which are essential for predicting its behavior in chemical systems. These data points, derived from sources like PubChem, provide a foundational quantitative description of the molecule. nih.gov Key descriptors include its molecular weight, formula, and predicted acidity. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₂FIN₂ | PubChem nih.gov |

| Molecular Weight | 248.00 g/mol | PubChem nih.gov |

| Exact Mass | 247.92467 Da | PubChem nih.gov |

| XLogP3-AA | 1.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

This table is interactive. Users can sort columns by clicking on the headers.

Electron Cloud Distribution and its Influence on Reactivity

The reactivity of this compound is profoundly influenced by the distribution of its electron cloud, which is shaped by the combined electronic effects of its substituents. The pyridine (B92270) ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. sriramchem.com This effect is amplified by the presence of two strong electron-withdrawing groups: the fluorine atom at the 3-position and the carbonitrile (cyano) group at the 2-position.

Inductive and Mesomeric Effects: The fluorine atom exerts a powerful negative inductive effect (-I), pulling electron density away from the ring. The cyano group also withdraws electron density through both inductive and mesomeric (-M) effects.

Electron-Deficient Core: This combination of a pyridine core and multiple electron-withdrawing substituents results in a significantly electron-deficient aromatic system. sriramchem.com This general depletion of electron density makes the ring less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution.

Influence of Iodine: The iodine atom at the 4-position has a weaker electronegativity compared to fluorine and primarily acts as a large, polarizable leaving group. The Carbon-Iodine bond is a key reactive site, particularly for metal-catalyzed cross-coupling reactions. sriramchem.com

This specific arrangement of substituents creates distinct regions of electrophilicity and nucleophilicity across the molecule, directing how it interacts with other chemical species.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For compounds like this compound, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-31G(d,p), can elucidate key electronic properties that govern reactivity. nih.gov

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is central to this investigation. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov For this molecule, the electron-withdrawing groups would be expected to lower the energy of both the HOMO and LUMO, influencing its behavior as both an electron donor and acceptor in potential reactions.

Molecular Modeling for Predicting Reactivity and Selectivity

Molecular modeling techniques, including the generation of molecular electrostatic potential (MEP) maps, are invaluable for predicting the specific sites of reactivity and the selectivity of reactions involving this compound.

An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the most electron-deficient areas are expected to be around the carbon atoms attached to the fluorine and cyano groups, as well as the pyridine nitrogen. The C-I bond is the most common site for transformations like Suzuki or Sonogashira cross-coupling reactions, as the iodine atom serves as an excellent leaving group in palladium-catalyzed cycles. sriramchem.com Molecular modeling can help predict the feasibility of these reactions and anticipate potential side reactions by calculating the activation energies for different reaction pathways, thus predicting the regioselectivity of functionalization.

Spectroscopic Data Interpretation (e.g., NMR Spectroscopy)

¹H NMR Spectroscopy: The chemical shifts of the two pyridine protons (H-5 and H-6) would be significantly downfield due to the cumulative electron-withdrawing effects of the nitrogen atom, fluorine, and cyano group. The proton at H-6, being adjacent to the ring nitrogen, is expected to be the most downfield. Coupling between H-5 and H-6 would result in a doublet for each signal. Furthermore, coupling to the ¹⁹F nucleus would introduce additional splitting (doublet of doublets), with the coupling constant depending on the number of bonds separating the nuclei.

¹³C NMR Spectroscopy: The carbon signals would also be heavily influenced by the substituents. The carbons directly bonded to the electronegative fluorine (C-3), iodine (C-4), and the cyano group (C-2) would show characteristic shifts. The C-F and C-I bonds would exhibit large one-bond coupling constants in ¹³C NMR.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-5 | ~8.0 - 8.4 | dd (doublet of doublets) | ³J(H-H) ≈ 5-8, ⁴J(H-F) ≈ 2-4 |

| H-6 | ~8.5 - 8.9 | dd (doublet of doublets) | ³J(H-H) ≈ 5-8, ⁵J(H-F) ≈ 1-3 |

| C-2 | ~115 - 120 | d (doublet) | ²J(C-F) |

| C-3 | ~160 - 165 | d (doublet) | ¹J(C-F) |

| C-4 | ~95 - 105 | s (singlet) | - |

| C-5 | ~130 - 135 | d (doublet) | ³J(C-F) |

| C-6 | ~150 - 155 | d (doublet) | ⁴J(C-F) |

This table is interactive. Note: These are predicted values based on established principles of NMR spectroscopy for substituted pyridines.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The current synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile typically involves the iodination of a pre-existing 3-fluoropyridine-2-carbonitrile scaffold. chemicalbook.com While effective, future research is likely to focus on more efficient and sustainable methods.

Emerging Synthetic Strategies:

Direct C-H Functionalization: A primary area of future exploration is the use of transition-metal catalysis for the direct and selective C-H functionalization of simpler pyridine (B92270) precursors. google.comnih.govresearchgate.net This approach could potentially allow for the sequential and highly regioselective introduction of the fluoro, iodo, and cyano groups, minimizing the need for pre-functionalized starting materials and reducing step counts. nih.gov

Biocatalytic Methods: The use of enzymes for the synthesis of functionalized heterocycles is a rapidly growing field. nih.gov Future research may identify or engineer enzymes capable of performing selective halogenation or other transformations on pyridine rings under mild, environmentally friendly conditions. google.comnih.gov Such biocatalytic routes could offer high stereo- and regioselectivity, which is often challenging to achieve with traditional chemical methods.

[5+1] Cycloaddition Strategies: Novel cascade reactions, such as formal [5+1] cycloadditions, are being developed for the rapid assembly of highly substituted pyridines from simple, accessible starting materials. medchemexpress.com Adapting these methodologies could provide entirely new and convergent pathways to this and related complex pyridine structures.

| Methodology | Potential Advantages | Challenges |

|---|---|---|

| Current Method (Directed Ortho-metalation) | Established and reliable. | Requires cryogenic temperatures, strong bases (LDA). |

| C-H Functionalization | High atom economy, reduced steps. | Achieving precise regioselectivity with multiple C-H bonds. researchgate.net |

| Biocatalysis | Mild conditions, high selectivity, sustainable. | Enzyme discovery and engineering for specific substrates. |

Investigation of Undiscovered Reactivity Patterns

The reactivity of this compound is dominated by the carbon-iodine bond, which is the most labile site for cross-coupling reactions. However, the interplay of the three distinct functional groups presents opportunities for more complex and selective transformations.

Selective Cross-Coupling: The C-I bond is an excellent handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. google.com Future research will likely focus on optimizing conditions for these reactions to build molecular complexity. A key area of investigation will be achieving high selectivity for reactions at the C4-iodo position while leaving the C3-fluoro and C2-nitrile groups intact. nih.govsmolecule.com

Reactivity of the Nitrile Group: The electron-deficient nature of the ring enhances the electrophilicity of the nitrile carbon. This could be exploited for the synthesis of tetrazoles, amidines, or other nitrogen-containing heterocycles, which are valuable pharmacophores.

Fluorine as a Leaving Group: While the C-F bond is generally strong, in highly electron-deficient aromatic systems, fluorine can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. ossila.com Investigations into conditions that could favor SNAr at the C3 position over coupling at the C4 position would unlock new synthetic pathways.

| Reactive Site | Reaction Type | Potential Product Class |

|---|---|---|

| C4-Iodine | Suzuki Coupling | 4-Aryl-3-fluoropyridine-2-carbonitriles |

| C4-Iodine | Sonogashira Coupling | 4-Alkynyl-3-fluoropyridine-2-carbonitriles |

| C2-Nitrile | Cycloaddition with Azide | 5-(3-Fluoro-4-iodopyridin-2-yl)tetrazoles |

| C3-Fluorine | Nucleophilic Aromatic Substitution (SNAr) | 3-Alkoxy/Amino-4-iodopyridine-2-carbonitriles |

Advancements in Biomedical Applications

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of targeted therapeutics, particularly protein kinase inhibitors.

Kinase Inhibitors: Patent literature demonstrates the use of this compound as a key intermediate in the synthesis of inhibitors for several important kinase targets. These include IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4), which is involved in inflammatory signaling pathways, and SHP2 (Src homology-2 containing protein tyrosine phosphatase 2), a proto-oncogenic phosphatase implicated in various cancers. nih.gov The compound allows for the installation of a functionalized pyridine core, which often interacts with the hinge region of the kinase ATP-binding site. researchgate.net

Other Therapeutic Targets: Beyond kinases, this building block is used in the synthesis of complement factor D inhibitors, which have potential applications in treating diseases like age-related macular degeneration. chemicalbook.com The fluorine atom can enhance metabolic stability and binding affinity, while the other positions allow for diversification to optimize potency and pharmacokinetic properties.

Development of New Material Systems

Functionalized pyridine derivatives are of increasing interest in material science due to their unique electronic and photophysical properties. The combination of a π-deficient pyridine ring with a strong dipole moment and polarizable substituents makes this compound a candidate for future materials research.

Organic Electronics: The electron-withdrawing nature of the fluorine and nitrile groups lowers the energy levels of the molecular orbitals (LUMO), a desirable characteristic for n-type materials used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.

Luminescent Materials: Pyridine-carbonitrile derivatives can exhibit strong fluorescence. Future research could involve incorporating this scaffold into larger conjugated systems to develop novel dyes and sensors. The heavy iodine atom could also promote intersystem crossing, making such molecules candidates for phosphorescent materials used in triplet-harvesting OLEDs.

Liquid Crystals: The rigid, polar structure of substituted pyridines is a common feature in liquid crystalline materials. By attaching appropriate mesogenic groups through cross-coupling at the C4 position, it may be possible to design new liquid crystals with specific ferroelectric or electro-optical properties.

Integration with Flow Chemistry and Automation for Scalable Synthesis

The synthesis of complex pharmaceutical intermediates often involves hazardous reagents, extreme temperatures, or unstable intermediates, making scalability a challenge. Flow chemistry and automation offer solutions to these problems.

Improved Safety and Control: The established synthesis for this compound involves the use of n-butyllithium and LDA at cryogenic temperatures (-78 °C), which can be hazardous on a large scale. chemicalbook.com Performing such reactions in a continuous flow reactor enhances heat transfer and mixing, allowing for better temperature control and minimizing the risks associated with exothermic events.

Scalability and Reproducibility: Automated flow systems enable the seamless, scalable production of chemical compounds. Once a process is optimized, production can be increased by simply running the system for longer periods. This approach improves reproducibility and reduces the potential for human error, which is critical in pharmaceutical manufacturing. chemicalbook.com Future efforts will likely focus on translating the batch synthesis of this and other valuable intermediates into robust, automated continuous-flow processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Fluoro-4-iodopyridine-2-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogen-exchange reactions or nucleophilic substitution on pre-functionalized pyridine scaffolds. For example, iodination of 3-fluoro-4-bromopyridine-2-carbonitrile using NaI in the presence of a Cu(I) catalyst under anhydrous conditions (70–90°C, 12–24 hrs) is a viable route . Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and purify via recrystallization in ethanol. Yield optimization requires strict control of moisture and inert atmospheres to avoid side reactions.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent decomposition. Avoid exposure to light, moisture, or oxidizing agents. Handling requires PPE (nitrile gloves, lab coat) and fume hood use due to potential release of toxic HI vapors during degradation . Confirm purity via NMR (¹H/¹³C) and HPLC (C18 column, acetonitrile:H2O gradient) before use.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorine and iodine chemical shifts at δ ~140–160 ppm for ¹⁹F NMR and δ ~−200 ppm for ¹²⁷I NMR) .

- Mass spectrometry (HRMS) : For molecular ion validation (expected [M+H]⁺ = 279.91 g/mol).

- XRD (if crystalline) : To resolve ambiguity in regiochemistry (monoclinic space groups are common for similar pyridine derivatives; compare with lattice parameters like β = 97.829° and Z = 4 as in ).

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro and 4-iodo substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at C3 activates the pyridine ring toward nucleophilic substitution at C4, while the iodine serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. Use DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution: the C4 position shows higher electrophilicity (Mulliken charge ≈ +0.25) compared to unsubstituted pyridines. Experimental validation via coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H2O, 80°C) yields biaryl products; track regioselectivity by LC-MS .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine-carbonitriles?

- Methodological Answer : Discrepancies in unit cell parameters (e.g., a = 9.5219 Å vs. 8.94 Å in analogues) may arise from polymorphism or solvent inclusion. Perform:

- Variable-temperature XRD : To assess thermal stability and phase transitions.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–I⋯N≡C contacts vs. F⋯H–C) .

- Synchrotron XRD : For high-resolution data to refine disorder models in heavy-atom (iodine) positions.

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer : Use EPI Suite or COSMOtherm to estimate biodegradation half-life (t₁/₂) and octanol-water partition coefficients (log P). Fluorine and iodine substituents increase hydrophobicity (predicted log P = 2.3), suggesting adsorption to organic matter in soil. Validate via OECD 301F biodegradation assays: incubate with activated sludge (20°C, 28 days) and quantify residual compound via GC-MS .

Methodological Notes

- Synthetic Optimization : Replace NaI with KI in iodination reactions to reduce costs, but expect lower yields (~60% vs. 85% with NaI) due to solubility limitations .

- Safety Protocols : In case of skin contact, wash immediately with 10% NaHCO₃ solution to neutralize acidic degradation byproducts .

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify isostructural analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.